molecular formula C17H21NO2 B7480297 N-cyclooctyl-1-benzofuran-2-carboxamide

N-cyclooctyl-1-benzofuran-2-carboxamide

Cat. No.: B7480297
M. Wt: 271.35 g/mol
InChI Key: IJZQEKLKBYLRSD-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-benzofuran-2-carboxamide is a synthetic small molecule based on the privileged benzofuran scaffold, a structure of high interest in medicinal chemistry and drug discovery. The compound features a benzofuran ring system carboxamide-linked to a cyclooctyl group, a structural motif that may influence its physicochemical properties and biological interactions. Benzofuran-2-carboxamide derivatives have demonstrated significant research value as selective ligands for sigma receptors, which are implicated in neurology and oncology . Furthermore, natural products containing the benzofuran core exhibit a diverse range of pharmacological activities, including antibacterial, antimicrobial, and antitumor effects, making this structural class a valuable template for probe development . The cyclooctyl substituent in this specific analog is a distinct feature that may modulate its binding affinity and selectivity profile towards various biological targets. This product is intended for research applications only, such as in vitro screening, target identification, and structure-activity relationship (SAR) studies in early drug discovery. Researchers are encouraged to investigate its specific mechanism of action, which is not yet fully characterized. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-cyclooctyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZQEKLKBYLRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Amidation

Patent WO2014006637A2 describes the use of 2-chloro-1-methylpyridinium iodide as a coupling agent in the presence of N-methylpyrrolidone (NMP) and ethyldiisopropylamine . For N-cyclooctyl-1-benzofuran-2-carboxamide, the reaction proceeds as follows:

  • Activation : Benzofuran-2-carboxylic acid reacts with 2-chloro-1-methylpyridinium iodide to form a reactive mixed anhydride intermediate.

  • Amine Addition : Cyclooctylamine is introduced, leading to nucleophilic substitution and subsequent amide bond formation.

  • Work-Up : The crude product is purified via recrystallization from isopropanol/water (95:5) or chromatographic methods.

Key Parameters :

  • Temperature: 0–25°C

  • Reaction Time: 2–10 hours

  • Yield: ~70–85% (extrapolated from analogous reactions).

Mixed Carbonate Intermediate Approach

An alternative method from CA2673429A1 utilizes di-tert-butyl dicarbonate to generate a benzofuran-2-carbonyl carbonate intermediate, which reacts with cyclooctylamine under mild conditions. This method avoids harsh acidic or basic conditions, preserving sensitive functional groups.

Transamidation of Preformed Benzofuran-2-Carboxamides

Recent advances in modular synthesis, as reported in PMC7024369, enable the preparation of N-cyclooctyl derivatives via transamidation of simpler benzofuran-2-carboxamides.

Directed C–H Arylation and Transamidation

  • C–H Functionalization : A palladium-catalyzed C3-arylation of 8-aminoquinoline-directed benzofuran-2-carboxamide installs substituents on the benzofuran core.

  • Transamidation : The 8-aminoquinoline directing group is replaced with cyclooctylamine via a two-step process:

    • Boc Protection : Intermediate formation of an N-acyl-Boc-carbamate.

    • Amine Exchange : Reaction with cyclooctylamine under thermal conditions (80–100°C) in dimethylformamide (DMF) .

Advantages :

  • High modularity for diverse amide substitutions.

  • Yields: 65–90% for transamidation steps.

Alkylation of Benzofuran-2-Carboxamide with Cyclooctyl Halides

While less common, alkylation strategies involve reacting benzofuran-2-carboxamide with cyclooctyl bromide or iodide in the presence of a base.

Phase-Transfer Catalysis

Patent CA2673429A1 highlights the use of tetrabutylammonium bromide as a phase-transfer catalyst in a biphasic system (toluene/water). The reaction proceeds at 60–80°C, with yields contingent on the steric bulk of the alkylating agent.

Challenges :

  • Competing N- and O-alkylation requires careful control of reaction stoichiometry.

  • Lower yields (~50–60%) compared to direct amidation.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Direct Amidation2-Chloro-1-methylpyridinium iodide70–85%>98%Industrial
TransamidationPd(OAc)₂, Boc₂O, cyclooctylamine65–90%>95%Laboratory
AlkylationCyclooctyl bromide, TBAB50–60%~90%Limited

Optimization Strategies for Industrial Applications

Solvent Selection

  • NMP and DMF are preferred for direct amidation due to their high polarity and ability to stabilize intermediates.

  • Isopropanol/water mixtures facilitate efficient recrystallization, reducing residual coupling agents.

Catalytic Enhancements

  • Palladium Catalysts : Ligands such as 8-aminoquinoline improve regioselectivity in C–H functionalization.

  • Microwave Assistance : Reduces reaction times for transamidation from hours to minutes .

Chemical Reactions Analysis

N-cyclooctyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclooctyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide

  • Structure : Benzofuran core with a 2-carboxamide group, where the nitrogen is dimethylated. A fluorine atom is introduced at the 7-position.
  • Key Differences :
    • The dimethylamine substituent reduces steric hindrance compared to the cyclooctyl group in the target compound.
    • Fluorination enhances electronegativity and may improve metabolic stability in biological systems .
  • Applications : Fluorinated benzofuran derivatives are often explored in medicinal chemistry for their enhanced binding affinity and pharmacokinetic profiles.

N-(Cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide

  • Structure: Cyclopropane ring substituted with a phenyl group and a carboxamide linked to a cyclooctylideneamino moiety.
  • The cyclooctylideneamino group differs from the cyclooctyl group in bonding (Schiff base vs. direct alkyl linkage), altering solubility and stability .
  • Applications : Cyclopropane-containing compounds are studied for their unique conformational effects in drug design.

N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide

  • Structure: Morpholine ring connected to a carboxamide group, with a 4-cyanophenylmethyl substituent.
  • Key Differences: The morpholine ring introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclooctyl group.
  • Applications : Morpholine derivatives are common in agrochemicals and pharmaceuticals due to their balanced lipophilicity and solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
N-cyclooctyl-1-benzofuran-2-carboxamide Not provided Not provided Benzofuran + cyclooctyl carboxamide Understudied (see Notes)
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide C11H10FNO2 207.20 g/mol Fluorinated benzofuran + dimethylamide Drug discovery
N-(Cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide C18H24N2O 284.40 g/mol Cyclopropane + phenyl + cyclooctylideneamide Conformational studies
N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide C13H15N3O2 245.28 g/mol Morpholine + cyanophenylmethyl Agrochemicals

Research Findings and Limitations

  • Toxicological Data: For many analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide), toxicological properties remain understudied, highlighting a critical gap in safety assessments for this class of compounds .
  • Structural Insights : Bulky substituents like cyclooctyl may reduce aqueous solubility but improve membrane permeability, a trade-off relevant to drug design.

Notes

  • The evidence provided lacks direct data on this compound’s synthesis or bioactivity, necessitating extrapolation from structural analogs.
  • Further studies are required to elucidate the compound’s pharmacokinetic, toxicological, and industrial profiles.
  • Caution is advised when handling related carboxamide derivatives due to incomplete hazard characterizations .

Q & A

Basic Research Questions

1.1. What synthetic methodologies are recommended for preparing N-cyclooctyl-1-benzofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves amidation of 1-benzofuran-2-carboxylic acid with cyclooctylamine. Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for forming the amide bond. Reaction optimization includes controlling solvent polarity (e.g., dichloromethane or DMF) and temperature (room temperature to 60°C) to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.

1.2. How can the structural integrity of this compound be confirmed?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • FT-IR : Confirm the amide bond (C=O stretch at ~1670 cm⁻¹) and benzofuran ring (C=C aromatic stretches at ~1550–1580 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify cyclooctyl protons (δ 1.2–2.1 ppm, multiplet) and benzofuran aromatic protons (δ 6.8–7.8 ppm).
    • ¹³C NMR : Verify the carbonyl carbon (δ ~165 ppm) and benzofuran carbons (δ 110–160 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Advanced Research Questions

2.1. How do steric and electronic effects of the cyclooctyl group influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with varying substituents (e.g., cyclohexyl vs. cyclooctyl). Evaluate:

  • Steric Effects : Compare binding affinity in enzyme inhibition assays (e.g., fluorescence polarization assays for kinase targets).
  • Electronic Effects : Use Hammett substituent constants to correlate electron-donating/withdrawing groups with activity.
  • Biological Testing : Assess cytotoxicity (MTT assay) and target engagement (SPR or ITC) .

2.2. How can conflicting spectral data from oxidation byproducts be resolved?

Methodological Answer:
Contradictions may arise from side reactions (e.g., over-oxidation of the benzofuran ring). Use:

  • HPLC-MS : Track reaction progress and isolate intermediates.
  • Controlled Oxidation : Compare mild (e.g., H₂O₂) vs. strong oxidants (KMnO₄) to identify stable intermediates .
  • Computational Modeling : Predict oxidation pathways using DFT calculations (e.g., Gaussian software) to rationalize product distributions .

Experimental Design & Data Analysis

3.1. What in vitro assays are suitable for evaluating neuroprotective potential?

Methodological Answer:

  • Primary Neuronal Cultures : Expose to oxidative stress (H₂O₂ or glutamate) and measure cell viability via Calcein-AM/propidium iodide staining.
  • Mitochondrial Function : Assess ROS levels using DCFDA fluorescence and ATP production (luciferase assay).
  • Target Identification : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify putative targets .

3.2. How to optimize reaction conditions for scaling synthesis without compromising yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Continuous Flow Chemistry : Improve heat/mass transfer for safer scale-up.
  • In-line Analytics : Use PAT (Process Analytical Technology) like FT-IR probes for real-time monitoring .

Methodological Challenges

4.1. How to address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

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